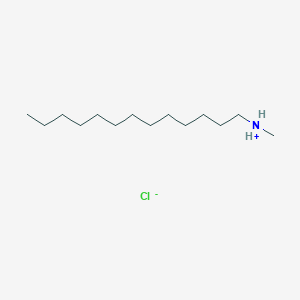
Tridecyl methyl ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl methyl ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes, making it an effective antimicrobial agent . This compound features a positively charged nitrogen atom bonded to three tridecyl groups and one methyl group, with a chloride ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecyl methyl ammonium chloride can be synthesized through the quaternization of tridecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
Tridecylamine+Methyl chloride→Tridecyl methyl ammonium chloride
The reaction is exothermic and requires careful control of temperature and pressure to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl chloride are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure, and the product is purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl methyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions typically include an aqueous or organic solvent and mild temperatures.
Phase-Transfer Catalysis: this compound acts as a catalyst in reactions involving organic and aqueous phases. Common reagents include alkyl halides and aqueous bases.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium salts.
Phase-Transfer Catalysis: The products depend on the specific reactants used but often include organic compounds with improved yields and selectivity.
Applications De Recherche Scientifique
Tridecyl methyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It serves as a detergent, emulsifier, and antistatic agent in various industrial processes.
Mécanisme D'action
The primary mechanism of action of tridecyl methyl ammonium chloride is the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparaison Avec Des Composés Similaires
- Dodecyltrimethylammonium chloride
- Tetradodecylammonium chloride
- Methyltrioctylammonium chloride
Comparison: Tridecyl methyl ammonium chloride is unique due to its longer alkyl chains, which enhance its hydrophobic interactions and make it more effective as a surfactant and antimicrobial agent compared to compounds with shorter alkyl chains .
Propriétés
Formule moléculaire |
C14H32ClN |
|---|---|
Poids moléculaire |
249.86 g/mol |
Nom IUPAC |
methyl(tridecyl)azanium;chloride |
InChI |
InChI=1S/C14H31N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H |
Clé InChI |
YQRNTVUSJHYLNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


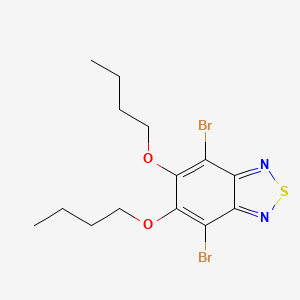


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
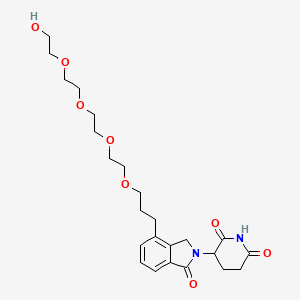
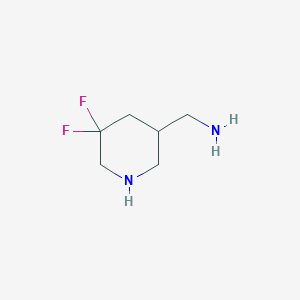


![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
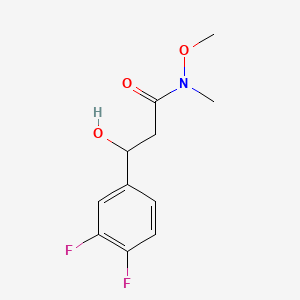
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
